molecular formula C17H21NO3 B5734201 (E)-N,N-DIALLYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N,N-DIALLYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5734201
M. Wt: 287.35 g/mol
InChI Key: AWMMOEHXELLWGD-CSKARUKUSA-N
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Description

(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a propenamide group attached to a 3,4-dimethoxyphenyl ring

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-5-11-18(12-6-2)17(19)10-8-14-7-9-15(20-3)16(13-14)21-4/h5-10,13H,1-2,11-12H2,3-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMMOEHXELLWGD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with allylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenamide derivative. The reaction is usually carried out at room temperature, and the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound in large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-Dimethoxyphenyl)acrylic acid
  • (E)-3-(3,4-Dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
  • (E)-4-(3’,4’-dimethoxyphenyl)but-3-en-1-ol

Uniqueness

(E)-N,N-Diallyl-3-(3,4-dimethoxyphenyl)-2-propenamide is unique due to its dual allyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for diverse chemical modifications and potential therapeutic applications .

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